2-amino-N-benzylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

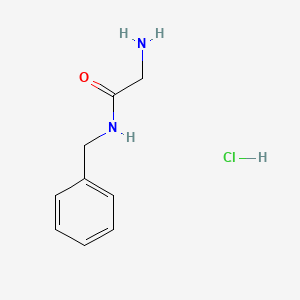

2-Amino-N-benzylacetamide hydrochloride is a chemical compound with the CAS Number: 20432-97-7 . It has a molecular weight of 200.67 and a linear formula of C9H13ClN2O .

Synthesis Analysis

The synthesis of 2-amino-N-benzylacetamide hydrochloride involves several steps. One method involves the use of ethanol, chloroform, and triethylamine . Another method involves the use of disulfur dichloride in N,N-dimethyl-formamide . A third method involves the use of Et3N, CuCl2, MeOH, and CHCl3 . The yield of the reaction can be as high as 80% with hydrogen chloride and acetic acid at 25℃ for 0.5h .Molecular Structure Analysis

The molecular structure of 2-amino-N-benzylacetamide hydrochloride is represented by the linear formula C9H13ClN2O . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

2-Amino-N-benzylacetamide hydrochloride is a solid at room temperature . It has a molecular weight of 200.67 g/mol . The compound is stored in an inert atmosphere at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications

Proteomics Research

“2-amino-N-benzylacetamide hydrochloride” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic applications such as protein identification, protein-protein interaction studies, and understanding post-translational modifications.

Cancer Drug Development

There is a growing interest in the development of drugs that can target multiple pathways in cancer cells. “2-amino-N-benzylacetamide hydrochloride” has been studied in the context of cancer drug development . It has been considered for its potential as a dual inhibitor of Bcr-Abl and histone deacetylase (HDAC), two important targets in cancer therapy .

Leukemia Treatment

Specifically, this compound has shown potential in the treatment of leukemia . The Bcr-Abl is a specific type of protein that is often found in an abnormal form in leukemia cells. Inhibitors of Bcr-Abl have been effective in treating certain types of leukemia .

Prostate Cancer Treatment

In addition to leukemia, “2-amino-N-benzylacetamide hydrochloride” has also shown potential in the treatment of prostate cancer . The compound has demonstrated potent antiproliferative activities against the prostate cancer cell line DU145 in cellular assays .

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. HDAC inhibitors are used in cancer treatment. “2-amino-N-benzylacetamide hydrochloride” has shown inhibitory activity against HDAC1 , suggesting its potential use as a HDAC inhibitor.

Kinase Inhibition

Kinases are enzymes that modify other proteins by chemically adding phosphate groups. In many cancers, certain kinases are overactive, leading to uncontrolled cell growth. “2-amino-N-benzylacetamide hydrochloride” has shown inhibitory activity against Bcr-Abl , a type of kinase . This suggests its potential use as a kinase inhibitor.

Safety And Hazards

The safety information for 2-amino-N-benzylacetamide hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

2-amino-N-benzylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-6-9(12)11-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSQVPLYNFMAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543276 |

Source

|

| Record name | N-Benzylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzylacetamide hydrochloride | |

CAS RN |

20432-97-7 |

Source

|

| Record name | N-Benzylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-benzylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

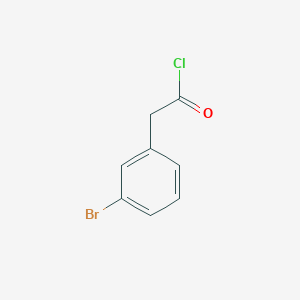

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)